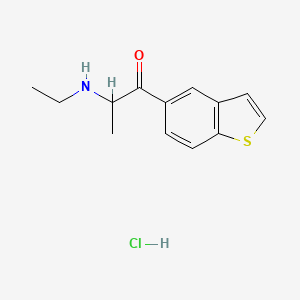
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is a synthetic organic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Propanone Moiety: The propanone group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Ethylamino Substitution: The ethylamino group can be introduced through a reductive amination reaction using ethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a stimulant or in the treatment of certain medical conditions.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced stimulation of their respective receptors.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-onehydrochloride: Similar structure but with a methylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(isopropylamino)propan-1-onehydrochloride: Similar structure but with an isopropylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(dimethylamino)propan-1-onehydrochloride: Similar structure but with a dimethylamino group instead of an ethylamino group.
Uniqueness
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity for various biological targets, as well as its metabolic stability and overall pharmacokinetic profile.
Properties
Molecular Formula |
C13H16ClNOS |
|---|---|
Molecular Weight |
269.79 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NOS.ClH/c1-3-14-9(2)13(15)11-4-5-12-10(8-11)6-7-16-12;/h4-9,14H,3H2,1-2H3;1H |
InChI Key |
CBBUETHUWIRHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)SC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



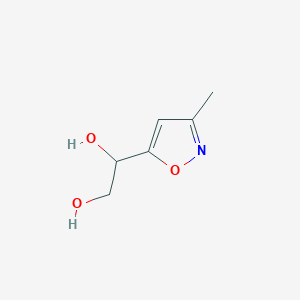
![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
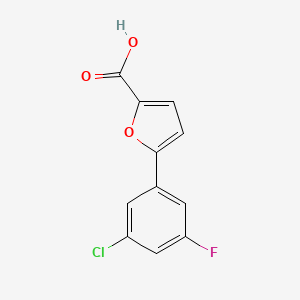
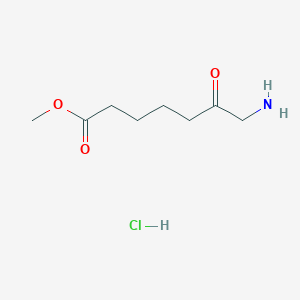
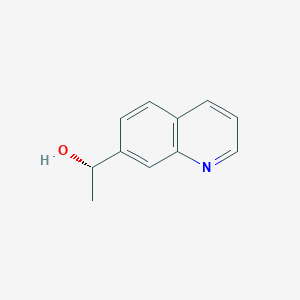
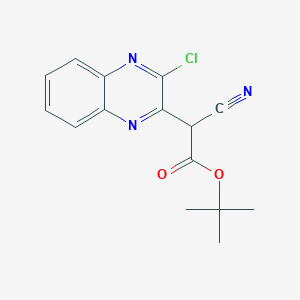



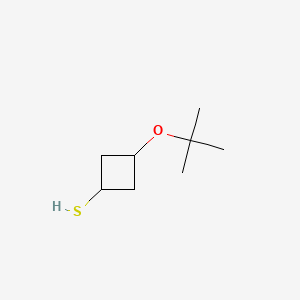
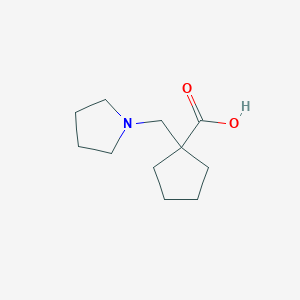
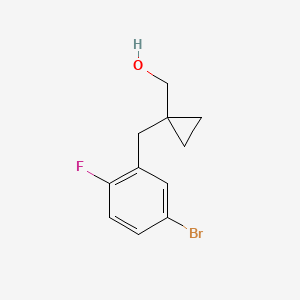
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
